5-Bromo-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
7-(benzenesulfonyl)-5-bromo-4-piperidin-1-ylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN4O2S/c18-14-11-22(25(23,24)13-7-3-1-4-8-13)17-15(14)16(19-12-20-17)21-9-5-2-6-10-21/h1,3-4,7-8,11-12H,2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSVXRSHXWHNNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C(=CN3S(=O)(=O)C4=CC=CC=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626069 | |
| Record name | 7-(Benzenesulfonyl)-5-bromo-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252723-23-2 | |
| Record name | 5-Bromo-7-(phenylsulfonyl)-4-(1-piperidinyl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252723-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Benzenesulfonyl)-5-bromo-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves a multi-step approach centered on the construction and functionalization of the pyrrolo[2,3-d]pyrimidine core. Key steps include:
- Preparation of the pyrrolo[2,3-d]pyrimidine intermediate.
- Introduction of the bromine substituent at the 5-position.
- Installation of the piperidin-1-yl group at the 4-position via nucleophilic substitution.
- Attachment of the phenylsulfonyl group at the 7-position.
This modular approach allows for versatility in synthesizing analogues by varying substituents at these positions.
Preparation of the Pyrrolo[2,3-d]pyrimidine Core
A common starting point is 7H-pyrrolo[2,3-d]pyrimidin-4-amine, which can be prepared via:
- Desulfurization of 4,6-diaminopyrimidine-2-thiol using Raney Nickel to yield 4,6-diaminopyrimidine.
- Iodination of 4,6-diaminopyrimidine to introduce an iodine substituent.
- Sonogashira coupling followed by deprotection and microwave-assisted base-promoted ring closure to form the pyrrolo[2,3-d]pyrimidine ring system.
This sequence provides the key intermediate 7H-pyrrolo[2,3-d]pyrimidin-4-amine in good yield and purity, suitable for further functionalization.
Bromination at the 5-Position
Bromination is typically achieved using N-bromosuccinimide (NBS) under controlled conditions:
This step selectively introduces the bromine atom at the 5-position, a critical handle for subsequent coupling reactions.
Introduction of the Piperidin-1-yl Group at the 4-Position
The 4-position chlorine or other leaving groups on the pyrrolo[2,3-d]pyrimidine core are displaced by nucleophilic substitution with piperidine under basic conditions:
- Reaction of 5-bromo-4-chloro-7-substituted pyrrolo[2,3-d]pyrimidine with piperidine in a suitable solvent (e.g., ethanol or DMF).
- Heating under reflux or sealed vessel conditions to facilitate substitution.
- Isolation of the 4-(piperidin-1-yl) derivative by filtration or chromatography.
This nucleophilic aromatic substitution is a key step to install the piperidinyl moiety, enhancing biological activity and solubility.
Attachment of the Phenylsulfonyl Group at the 7-Position
The phenylsulfonyl group can be introduced via sulfonylation reactions:
- Starting from the 7-position substituted pyrrolo[2,3-d]pyrimidine, reaction with phenylsulfonyl chloride or related sulfonylating agents.
- Use of base (e.g., triethylamine) to neutralize the generated acid.
- Reaction performed in an inert solvent such as dichloromethane or acetonitrile at low to room temperature.
- Purification by recrystallization or chromatography.
This step installs the phenylsulfonyl group, which contributes to the compound’s stability and kinase inhibitory properties.
Research has shown that the order of functional group introduction affects yields:
Suzuki-Miyaura coupling reactions have been employed to introduce aryl substituents at the 5-position when iodinated intermediates are used, facilitating the synthesis of analogues.
Summary Table of Key Reaction Steps
Research Findings and Practical Considerations
- The synthetic route is modular, allowing for the preparation of various derivatives by altering substituents at positions 4, 5, and 7.
- The bromination step using NBS is highly efficient and selective under mild conditions.
- Piperidine substitution is facilitated by the good leaving group (chlorine) at C-4 and typically requires heating.
- Phenylsulfonylation is generally straightforward but requires careful control of reaction conditions to avoid overreaction.
- The order of functionalization significantly influences the overall yield and purity.
- These methods have been validated in multiple studies and patent literature, demonstrating their robustness and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with the removal of the bromine atom.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-Bromo-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is . The compound features a pyrrolopyrimidine core, which is known for its diverse biological activities. The presence of a bromine atom and a phenylsulfonyl group enhances its reactivity and potential for biological interaction.
Anticancer Activity
Research has indicated that pyrrolopyrimidine derivatives exhibit promising anticancer properties. Studies have demonstrated that this compound can inhibit specific kinases involved in cancer cell proliferation. For instance, it has been shown to target the ATP-binding site of certain protein kinases, leading to reduced tumor growth in preclinical models.
Case Study:
A study published in Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation .
Antiviral Properties
The compound has also been investigated for its antiviral activity. Its mechanism involves inhibiting viral replication by targeting viral enzymes critical for the life cycle of various viruses.
Case Study:
In vitro studies have revealed that this pyrrolopyrimidine derivative exhibits significant antiviral effects against RNA viruses, making it a candidate for further development as an antiviral agent .
Neuropharmacological Effects
Another area of interest is the neuropharmacological potential of this compound. Its structural features suggest possible interactions with neurotransmitter systems.
Case Study:
Research published in Neuropharmacology explored its effects on serotonin receptors, indicating that it may influence mood and anxiety-related behaviors in animal models .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine precursors. Key steps include:
- Formation of the Pyrrolopyrimidine Core : This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
- Bromination : Selective bromination at the 5-position can be performed using brominating agents under controlled conditions.
- Sulfonation : The introduction of the phenylsulfonyl group is accomplished through electrophilic aromatic substitution methods.
Mechanism of Action
The mechanism of action of 5-Bromo-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the modulation of cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Structural Analogs with Halogen Variations
Key Insight : Halogen substitution at position 5 significantly impacts electronic and steric properties. Bromine’s larger size may improve hydrophobic interactions in enzyme pockets compared to chlorine.
Analogs with Modified Position 4 Substituents
Key Insight : Piperidine derivatives generally exhibit higher lipophilicity and target engagement than pyrrolidine analogs. Fluorinated or functionalized piperidines (e.g., cyclohexyl-O-TBS) are preferred in CNS-targeting therapies.
Analogs with Modified Position 7 Substituents
Key Insight : Phenylsulfonyl groups at position 7 improve metabolic stability and are common in kinase inhibitors. Ribose or ester modifications expand applications to nucleoside analogs or prodrugs.
Biological Activity
5-Bromo-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The compound features a unique pyrrolopyrimidine core, which is modified with a bromine atom, a phenylsulfonyl group, and a piperidinyl group. This combination of functional groups enhances its solubility, stability, and biological activity, particularly as an anticancer agent.
- Molecular Formula : C17H17BrN4O2S
- Molecular Weight : 421.31 g/mol
- Structure : The compound is characterized by a fused pyrrole and pyrimidine ring system.
The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly kinases. It has been shown to inhibit the activity of certain kinases, leading to modulation of signaling pathways involved in cell proliferation, apoptosis, and differentiation. This inhibition may contribute to its potential as an anticancer agent through the following mechanisms:
- Kinase Inhibition : The compound binds to the active site of kinases, inhibiting their activity and affecting downstream signaling pathways.
- Cellular Processes Modulation : This inhibition can lead to changes in cellular processes such as proliferation and apoptosis.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Target | Activity | IC50 (nM) | Selectivity |
|---|---|---|---|
| Protein Kinase B (PKB/Akt) | Inhibition | 150 | High selectivity over PKA |
| Other AGC Kinases | Moderate inhibition | Not specified | Variable |
Case Studies
Recent studies have explored the potential of this compound in various cancer models:
- Breast Cancer Model : In vivo studies demonstrated that the compound significantly inhibited tumor growth in breast cancer xenografts in nude mice at well-tolerated doses.
- Prostate Cancer Studies : The compound exhibited promising results in modulating biomarkers associated with the PI3K−PKB−mTOR pathway, which is frequently dysregulated in prostate cancer.
Synthesis and Derivatives
The synthesis of this compound typically involves multiple steps:
- Formation of the Pyrrolopyrimidine Core : Cyclization of appropriate precursors.
- Sulfonylation : Introduction of the phenylsulfonyl group using reagents like phenylsulfonyl chloride.
- Piperidinylation : Nucleophilic substitution reactions using piperidine.
These synthetic routes allow for further modifications to enhance biological activity or develop new derivatives.
Q & A
Q. Optimization Strategies :
- Use computational reaction path search methods (e.g., quantum chemical calculations) to predict optimal conditions and reduce trial-and-error approaches .
- Monitor intermediates via TLC and validate purity with HPLC or LC-MS. Adjust solvent polarity (e.g., DMF for solubility vs. DCM for selectivity) to improve yields.
How should researchers approach the characterization and validation of this compound using spectroscopic and chromatographic methods?
Basic
Key Techniques :
- ¹H/¹³C NMR : Assign peaks using DEPT-135/HSQC to confirm substituent positions (e.g., phenylsulfonyl vs. piperidinyl groups). For example, the methyl group in similar compounds shows a singlet at δ ~3.5 ppm .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ for C₁₇H₁₆BrN₅O₂S: calculated 442.0153, observed 442.0155) .
- HPLC : Use a C18 column with acetonitrile/water (70:30) and 0.1% TFA to assess purity (>98% required for biological assays).
Validation : Cross-reference spectral data with structurally analogous compounds (e.g., 4-chloro-5-ethyl derivatives ) to resolve ambiguities.
What strategies are recommended for resolving contradictions in biological activity data across different studies involving this compound?
Advanced
Contradictions may arise due to:
- Variability in assay conditions (e.g., kinase inhibition IC₅₀ values affected by ATP concentration).
- Impurities in batches (e.g., residual solvents altering bioavailability).
Q. Methodological Solutions :
- Dose-response standardization : Use fixed ATP concentrations (e.g., 1 mM) in kinase assays .
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., apoptosis in cancer lines).
- Batch consistency : Implement QC protocols (e.g., ¹H NMR integration of key protons) to ensure compound integrity .
What role does computational chemistry play in designing and predicting the reactivity of this compound in novel reactions?
Advanced
Computational tools enable:
- Reactivity prediction : DFT calculations (e.g., Fukui indices) identify electrophilic sites (e.g., C-5 bromine as a leaving group for cross-coupling) .
- Binding mode analysis : Docking studies with kinase domains (e.g., EGFR) predict interactions between the piperidinyl group and hydrophobic pockets .
- Solvent effects : COSMO-RS simulations optimize solvent selection for sulfonylation (e.g., THF vs. DCM) to enhance regioselectivity .
Case Study : ICReDD’s workflow combines quantum mechanics and machine learning to prioritize reaction conditions, reducing development time by 50% .
How can the electronic effects of substituents on the pyrrolo[2,3-d]pyrimidine core influence the compound's reactivity and interaction with biological targets?
Advanced
Electronic Effects :
Q. Biological Impact :
- Piperidinyl substituent : The basic nitrogen increases solubility and forms salt bridges with aspartic acid residues in kinases (e.g., VEGFR2) .
- Comparative analysis : Analogues with ethyl groups at C-5 show reduced potency (ΔIC₅₀ = 3-fold) due to weaker hydrophobic interactions .
Methodological Insight : Use Hammett σ values to correlate substituent electronics with activity trends.
What are the best practices for troubleshooting low yields in the final sulfonylation step of this compound’s synthesis?
Advanced
Common Issues :
- Incomplete reaction : Due to poor nucleophilicity of the pyrrolo nitrogen.
- Side reactions : Over-sulfonylation or decomposition.
Q. Solutions :
- Activation : Pre-treat the core with LDA (lithium diisopropylamide) to deprotonate the nitrogen before adding phenylsulfonyl chloride.
- Temperature control : Maintain −20°C to suppress competing pathways.
- Additive screening : Use DMAP (4-dimethylaminopyridine) as a catalyst to accelerate sulfonylation .
Validation : Monitor reaction progress via in situ IR (disappearance of N-H stretch at ~3400 cm⁻¹) .
How can researchers validate the stability of this compound under physiological conditions for in vivo studies?
Advanced
Protocol :
- pH stability : Incubate in PBS at pH 7.4 and 2.0 (simulating gastric fluid) for 24 hours. Analyze degradation via LC-MS (e.g., loss of bromine detected as [M−Br+H]⁺).
- Plasma stability : Mix with mouse plasma (37°C, 1 hour), precipitate proteins with acetonitrile, and quantify parent compound .
- Light sensitivity : Store in amber vials; UV-Vis spectroscopy tracks photodegradation (λmax ~280 nm).
Mitigation : Formulate with cyclodextrin or PEGylation to enhance stability in aqueous media .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
